![molecular formula C36H30O2 B14269308 1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene CAS No. 135803-93-9](/img/structure/B14269308.png)
1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylene group flanked by two 1-(4-methoxyphenyl)ethene-2,1-diyl groups, each connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a methoxy-substituted benzene derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Halogenation or nitration can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of fully or partially hydrogenated compounds.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene depends on its application. In organic electronics, its unique structure allows it to act as an efficient charge transport material. The molecular targets and pathways involved include interactions with other organic semiconductors and the facilitation of electron or hole transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-{1,4-Phenylenebis[1-(4-phenoxyphenyl)ethene-2,1-diyl]}dibenzene
- 1,1’-{1,4-Phenylenebis[1-(4-bromophenyl)ethene-2,1-diyl]}dibenzene
Uniqueness
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics where specific electronic characteristics are desired .
Propriétés
Numéro CAS |
135803-93-9 |
|---|---|
Formule moléculaire |
C36H30O2 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
1,4-bis[2-(4-methoxyphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C36H30O2/c1-37-33-21-17-31(18-22-33)35(29-9-5-3-6-10-29)25-27-13-15-28(16-14-27)26-36(30-11-7-4-8-12-30)32-19-23-34(38-2)24-20-32/h3-26H,1-2H3 |
Clé InChI |
WOZYPNARMZFJKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)

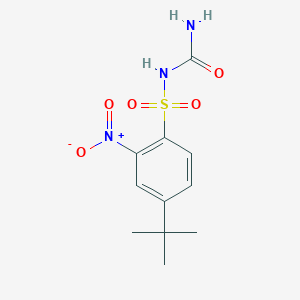
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
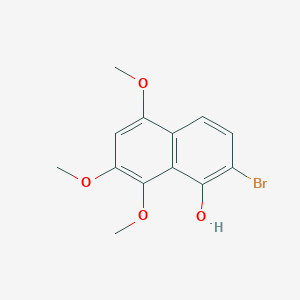
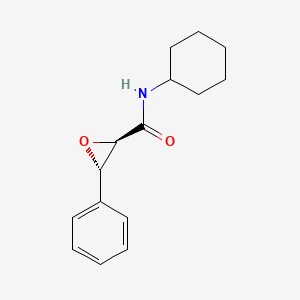
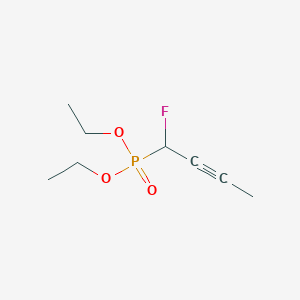
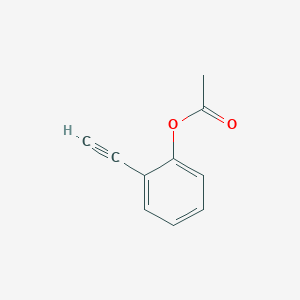
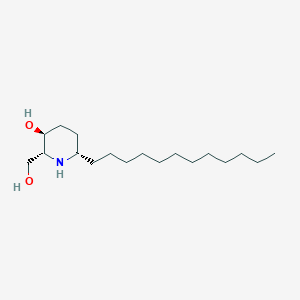
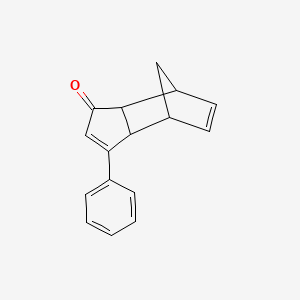
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
